2-Bromo-6-methoxy-4-methylbenzothiazole

Catalog No.
S15664419
CAS No.
M.F
C9H8BrNOS
M. Wt
258.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-methoxy-4-methylbenzothiazole

Product Name

2-Bromo-6-methoxy-4-methylbenzothiazole

IUPAC Name

2-bromo-6-methoxy-4-methyl-1,3-benzothiazole

Molecular Formula

C9H8BrNOS

Molecular Weight

258.14 g/mol

InChI

InChI=1S/C9H8BrNOS/c1-5-3-6(12-2)4-7-8(5)11-9(10)13-7/h3-4H,1-2H3

InChI Key

OWWHABGGUOKGSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)Br)OC

2-Bromo-6-methoxy-4-methylbenzothiazole is an organic compound belonging to the benzothiazole family, characterized by a bromine atom, a methoxy group, and a methyl group attached to the benzothiazole ring. Its molecular formula is C9H8BrNOSC_9H_8BrNOS and it has a molecular weight of approximately 244.13 g/mol. This compound exhibits significant chemical reactivity due to the presence of the bromine atom, which can participate in various substitution reactions, and the methoxy group, which can influence its biological activity and solubility in organic solvents .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to products like 2-azido-6-methoxy-4-methylbenzothiazole and various amine derivatives.
  • Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction Reactions: The compound can be reduced to yield 6-methoxy-4-methylbenzothiazole.

Major products formed from these reactions include:

  • From substitution: 2-thiocyanato-6-methoxy-4-methylbenzothiazole.
  • From oxidation: 2-bromo-6-formyl-4-methylbenzothiazole.
  • From reduction: 6-methoxy-4-methylbenzothiazole.

Research indicates that 2-Bromo-6-methoxy-4-methylbenzothiazole possesses potential biological activities. It has been studied for its antimicrobial and anticancer properties. The compound's mechanism of action likely involves interactions with specific molecular targets within cells, potentially inhibiting or activating various biochemical pathways. These interactions are often explored using computational techniques such as molecular docking to predict binding affinities and modes of action .

The synthesis of 2-Bromo-6-methoxy-4-methylbenzothiazole typically involves bromination of 6-methoxy-4-methylbenzothiazole using bromine or N-bromosuccinimide as the brominating agent. This reaction is generally conducted in organic solvents like dichloromethane or acetonitrile under controlled temperature conditions.

In industrial settings, synthesis methods are scaled up using continuous flow reactors to ensure consistent product quality and yield. Automated systems for reagent addition and temperature control are commonly employed to enhance efficiency.

2-Bromo-6-methoxy-4-methylbenzothiazole has various applications across different fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound is investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer research.
  • Medicine: Ongoing research aims to explore its use as a pharmaceutical intermediate for drug development.
  • Industry: It finds applications in producing dyes, pigments, and other industrial chemicals .

Studies on the interactions of 2-Bromo-6-methoxy-4-methylbenzothiazole with biological targets have shown that it can modulate enzyme activity and influence cellular pathways. These interactions are crucial for understanding its pharmacological potential and guiding further drug development efforts. Molecular docking studies have been utilized to elucidate the binding modes of this compound with various proteins, providing insights into its biological mechanisms .

Several compounds share structural similarities with 2-Bromo-6-methoxy-4-methylbenzothiazole:

Compound NameStructural Features
2-Bromo-6-methoxybenzothiazoleLacks the methyl group at the 4-position
2-Bromo-4-methoxy-6-methylbenzothiazoleDifferent positioning of the methoxy and methyl groups
6-Methoxy-2-methylbenzothiazoleLacks bromine substitution

Uniqueness

The uniqueness of 2-Bromo-6-methoxy-4-methylbenzothiazole lies in its combination of both bromine and methoxy groups along with a methyl substituent. This specific arrangement enhances its chemical reactivity and biological activity compared to similar compounds. Its distinct properties make it particularly valuable in organic synthesis and pharmaceutical research.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

256.95100 g/mol

Monoisotopic Mass

256.95100 g/mol

Heavy Atom Count

13

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